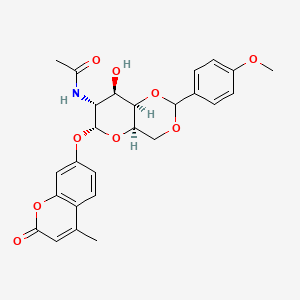
Hypoxanthine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypoxanthine-13C2,15N is a compound where the carbon and nitrogen atoms in the hypoxanthine molecule are isotopically labeled with carbon-13 and nitrogen-15, respectively . This labeling makes it a valuable tool in various scientific research applications, particularly in the fields of biochemistry and molecular biology. Hypoxanthine itself is a naturally occurring purine derivative, playing a crucial role in the metabolism of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Hypoxanthine-13C2,15N involves the incorporation of isotopically labeled precursors into the hypoxanthine structure. One common method is to use isotopically labeled carbon and nitrogen sources in the synthesis of the purine ring . The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the isotopic labels.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the synthesis of the purine ring using isotopically labeled precursors, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Hypoxanthine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid.
Reduction: It can be reduced to form different purine derivatives.
Substitution: Hypoxanthine can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles like ammonia or amines under controlled pH and temperature.
Major Products:
Oxidation: Xanthine, uric acid.
Reduction: Various reduced purine derivatives.
Substitution: Substituted purine compounds.
Applications De Recherche Scientifique
Hypoxanthine-13C2,15N is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various biochemical processes. Some key applications include:
Biochemistry: Used as a tracer in metabolic studies to understand purine metabolism.
Molecular Biology: Employed in nucleic acid research to study DNA and RNA synthesis and degradation.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
Mécanisme D'action
The mechanism of action of Hypoxanthine-13C2,15N is primarily related to its role as a purine derivative. It participates in the salvage pathway of purine metabolism, where it is converted into nucleotides that are essential for DNA and RNA synthesis. The isotopic labels allow researchers to track these metabolic pathways with high precision .
Comparaison Avec Des Composés Similaires
Hypoxanthine: The non-labeled version of Hypoxanthine-13C2,15N.
Xanthine: Another purine derivative involved in the oxidation pathway of hypoxanthine.
Guanine: A purine base found in nucleic acids.
Uniqueness: this compound is unique due to its isotopic labeling, which provides a powerful tool for tracing and analyzing biochemical processes. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required.
Propriétés
IUPAC Name |
1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i3+1,4+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-JYLXJXPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=[13C](C(=O)N1)[15NH]C=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Methoxyimidazo[1,2-a]pyridine](/img/structure/B589736.png)
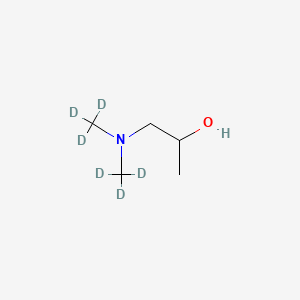
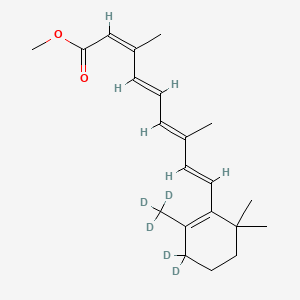
![N-[(1E)-Prop-2-en-1-ylidene]benzamide](/img/structure/B589741.png)
![5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B589743.png)

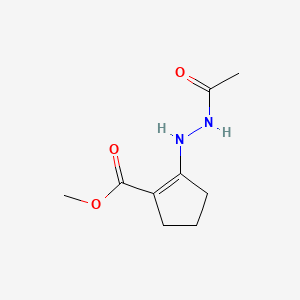
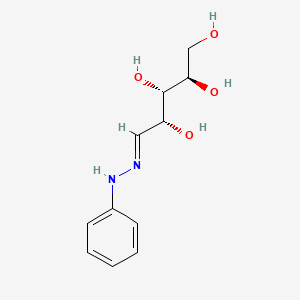
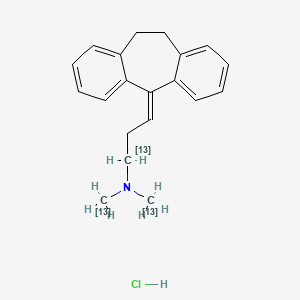

![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)
